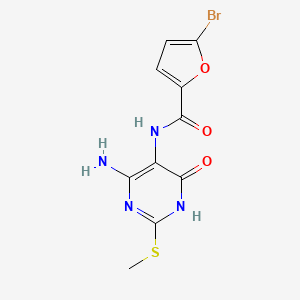

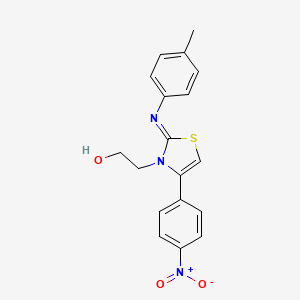

2-hydroxy-N-(5-(hydroxymethyl)-4H-1,2,4-triazol-3-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-hydroxy-N-(5-(hydroxymethyl)-4H-1,2,4-triazol-3-yl)acetamide, also known as HHTA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Characterization of Novel Compounds

Radiosynthesis of Herbicides and Safeners : The synthesis of chloroacetanilide herbicides and dichloroacetamide safeners, such as acetochlor and R-29148, is crucial for studying their metabolism and mode of action. These compounds are synthesized through reductive dehalogenation and hydroxide ion-catalyzed enolization processes, respectively, to achieve high specific activity for metabolic studies (Latli & Casida, 1995).

Silylation of N-(2-hydroxyphenyl)acetamide : The interaction with methyl(organyl)dichlorosilanes leads to the formation of silaheterocyclic benzoxazasiloles and cyclic benzodioxazasilepines, showcasing the diverse reactivity and potential applications of these compounds in material science and organic synthesis (Lazareva et al., 2017).

Agricultural Applications

Allelochemicals in Agriculture : The microbial transformation of benzoxazolinone and benzoxazinone allelochemicals present in crops like wheat, rye, and maize into aminophenoxazinones, malonamic acids, and acetamides has implications for exploiting their allelopathic properties for weed and disease suppression in agriculture (Fomsgaard et al., 2004).

Drug Development and Therapeutic Applications

Antimalarial Drug Synthesis : Chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide is a step in the natural synthesis of antimalarial drugs, showcasing the role of these compounds in pharmaceutical synthesis and drug development (Magadum & Yadav, 2018).

Novel Coordination Complexes and Antioxidant Activity : Pyrazole-acetamide derivatives have been synthesized and characterized for their potential in forming coordination complexes with metal ions such as Co(II) and Cu(II). These complexes have shown significant antioxidant activity, indicating their potential therapeutic applications (Chkirate et al., 2019).

properties

IUPAC Name |

2-hydroxy-N-[5-(hydroxymethyl)-1H-1,2,4-triazol-3-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O3/c10-1-3-6-5(9-8-3)7-4(12)2-11/h10-11H,1-2H2,(H2,6,7,8,9,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNTBKELMFOMDET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=NC(=NN1)NC(=O)CO)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[5-Hydroxy-3-({2-[(3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2670323.png)

![7-[(3-Chlorophenyl)methyl]-8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2670326.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-ethoxybenzenesulfonamide](/img/structure/B2670327.png)

![2-ethyl-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one](/img/structure/B2670333.png)

![1-hydroxy-5-[4-(trifluoromethyl)phenyl]-2(1H)-pyrazinone](/img/structure/B2670335.png)

![rac-(1R,5S,6R)-3-Azabicyclo[3.2.0]heptan-6-ol hydrochloride](/img/structure/B2670338.png)

![N-(benzo[b]thiophen-5-yl)-3-(isopropylsulfonyl)benzamide](/img/structure/B2670341.png)

![5-(Methylsulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2670342.png)